methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812476
InChI: InChI=1S/C15H16O4/c1-18-13-10-15(17,19-2)9-8-12(13)14(16)11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3
SMILES: COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate

CAS No.:

Cat. No.: VC13812476

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate -

Specification

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name (4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)-phenylmethanone
Standard InChI InChI=1S/C15H16O4/c1-18-13-10-15(17,19-2)9-8-12(13)14(16)11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3
Standard InChI Key AZXOQRSOWDOQJS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2
Canonical SMILES COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate (IUPAC: methyl 2-(4-hydroxybenzoyl)benzoate) features a benzoyl group (-C6H4CO-) linked to the second position of a methyl benzoate moiety, with a hydroxyl substituent at the para position of the pendant phenyl ring. Its molecular formula is C15H12O4, yielding a molecular weight of 256.25 g/mol . The compound’s structure is defined by:

  • A methyl ester at the carboxyl group of the benzoic acid derivative.

  • A carbonyl bridge connecting the benzoate ring to the 4-hydroxyphenyl group.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 2-(4-hydroxyphenyl)benzoate C14H12O3228.24Direct phenyl linkage, no carbonyl
Methyl 2-[(4-hydroxyphenyl)methyl]benzoate C15H14O3242.27Methylene bridge (-CH2-)
Methyl 2-(4-methylphenyl)benzoate C15H14O2226.27Methyl substituent, no hydroxyl

Spectroscopic Characterization

While direct spectroscopic data for methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate are unavailable, inferences can be drawn from related structures:

  • IR Spectroscopy: Expected peaks include ~1700 cm⁻¹ (ester C=O stretch), ~1650 cm⁻¹ (benzoyl C=O), and ~3200–3500 cm⁻¹ (phenolic -OH) .

  • NMR: The ¹H NMR spectrum would display a singlet for the methyl ester (~δ 3.8–4.0 ppm), aromatic protons split by substituents (~δ 6.8–8.2 ppm), and a broad peak for the phenolic -OH (~δ 9.5–10.5 ppm) .

Synthesis and Production

Key Synthetic Routes

The compound’s synthesis likely involves cross-coupling reactions analogous to those described for methyl 2-(4-methylphenyl)benzoate . A proposed pathway includes:

  • Sulfonation: Reacting methyl 2-hydroxybenzoate with a sulfonating agent (e.g., perfluorobutanesulfonyl chloride) to form a sulfonate ester intermediate.

  • Palladium-Catalyzed Coupling: Treating the intermediate with a 4-hydroxyphenylzinc bromide reagent in the presence of Pd(0)/triphenylphosphine catalysts .

  • Workup: Isolation via phase separation, drying, and vacuum evaporation .

Table 2: Representative Reaction Conditions from Patent Literature

StepReagents/ConditionsYield (%)
Sulfonate FormationPerfluorobutanesulfonyl chloride, THF, 40°C98
Cross-CouplingPdCl2, PPh3, p-tolylzinc bromide, THF, reflux79–91
PurificationDichloromethane/water extraction>95

Challenges and Optimization

  • Catalyst Selection: Nickel or palladium complexes with phosphine ligands (e.g., PPh3) enhance reaction efficiency but require inert atmospheres .

  • Side Reactions: Competing arylations or over-reduction may occur, necessitating precise stoichiometry and temperature control .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., THF, DMSO) and insoluble in water due to the hydrophobic aromatic backbone .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing 2-(4-hydroxybenzoyl)benzoic acid and methanol .

Thermal Behavior

  • Melting Point: Analogous compounds exhibit melting points between 116–125°C , suggesting a similar range for this derivative.

  • Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, with mass loss corresponding to ester cleavage and aromatic ring degradation .

Applications and Research Findings

Pharmaceutical Intermediate

Though direct pharmacological data are lacking, structurally similar benzoates serve as intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) . The 4-hydroxyphenyl moiety may confer antioxidant or estrogen-mimetic activity, warranting further study.

Material Science Applications

  • Polymer Additives: Esters with aromatic carbonyl groups act as plasticizers or UV stabilizers in polymers .

  • Coordination Chemistry: The phenolic -OH and carbonyl groups could facilitate metal chelation, enabling use in catalytic systems .

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